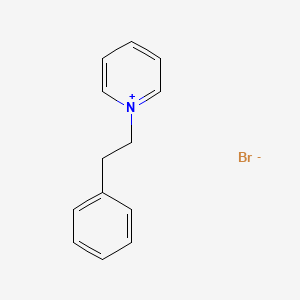

1-(2-Phenylethyl)pyridin-1-ium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-phenylethyl)pyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGUKMIWGIQSJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564847 | |

| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-18-1 | |

| Record name | NSC29109 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis protocol for 1-(2-phenylethyl)pyridinium bromide

An In-depth Technical Guide to the Synthesis of 1-(2-phenylethyl)pyridinium bromide

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 1-(2-phenylethyl)pyridinium bromide. This document emphasizes the underlying chemical principles and practical considerations necessary for a successful and reproducible synthesis.

Introduction and Strategic Overview

1-(2-phenylethyl)pyridinium bromide is a quaternary ammonium salt belonging to the class of N-alkylpyridinium halides. These compounds are valuable as synthetic intermediates, precursors for ionic liquids, and as structural motifs in biologically active molecules.[1][2] The synthesis objective is the straightforward and efficient preparation of this target compound via the quaternization of pyridine.

The core of this synthesis is the Menshutkin reaction, a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] In this process, the nitrogen atom of the pyridine ring, acting as a nucleophile, attacks the electrophilic carbon atom of (2-bromoethyl)benzene.[4][5] This single-step, concerted mechanism involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion serving as the leaving group.[5]

Reaction Mechanism: Sₙ2 Quaternization

The rationale for this pathway is grounded in the electronic properties of the reactants. The lone pair of electrons on the sp²-hybridized nitrogen atom of pyridine is readily available for nucleophilic attack.[4][5] Concurrently, the C-Br bond in (2-bromoethyl)benzene is polarized, rendering the benzylic carbon atom electron-deficient and thus susceptible to nucleophilic attack. The result is the formation of the thermodynamically stable pyridinium salt.

Caption: Sₙ2 mechanism for the synthesis of 1-(2-phenylethyl)pyridinium bromide.

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. The causality behind each step is explained to allow for adaptation and troubleshooting.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Rationale |

| Pyridine | 79.10 | 3.96 g (4.0 mL) | 50.0 | Nucleophile; used in slight excess to ensure complete consumption of the electrophile. |

| (2-bromoethyl)benzene | 185.06 | 8.51 g (6.0 mL) | 46.0 | Electrophile; the limiting reagent in this synthesis.[6] |

| Acetonitrile (anhydrous) | 41.05 | 50 mL | N/A | Polar aprotic solvent that facilitates Sₙ2 reactions and allows for product precipitation upon cooling.[7] |

| Diethyl ether (anhydrous) | 74.12 | ~100 mL | N/A | Used for washing the crude product to remove non-polar starting materials and impurities.[7] |

| Round-bottom flask (100 mL) | N/A | 1 | N/A | Reaction vessel. |

| Reflux condenser | N/A | 1 | N/A | Prevents solvent loss during heating. |

| Magnetic stirrer and stir bar | N/A | 1 | N/A | Ensures homogeneous mixing of reactants. |

| Heating mantle | N/A | 1 | N/A | Provides controlled heating for the reaction. |

| Büchner funnel and filter flask | N/A | 1 | N/A | For isolating the solid product via vacuum filtration. |

Step-by-Step Synthesis Procedure

-

Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

-

Reagent Addition: To the flask, add 50 mL of anhydrous acetonitrile, followed by pyridine (4.0 mL, 50.0 mmol). Begin stirring.

-

Initiation: Carefully add (2-bromoethyl)benzene (6.0 mL, 46.0 mmol) to the stirring solution.

-

Reaction: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours. The formation of a white precipitate is indicative of product formation.

-

Cooling & Precipitation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the pyridinium salt.

-

Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid on the filter with three portions of cold, anhydrous diethyl ether (3 x 30 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product under high vacuum for several hours to remove all residual solvent. The product, 1-(2-phenylethyl)pyridinium bromide, is often hygroscopic and should be handled accordingly.[8]

-

Storage: Store the final product in a tightly sealed container inside a desiccator to prevent moisture absorption.[8][9]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1-(2-phenylethyl)pyridinium bromide.

Product Characterization

To confirm the identity and purity of the synthesized 1-(2-phenylethyl)pyridinium bromide, a combination of spectroscopic methods is employed.

| Property | Data |

| Molecular Formula | C₁₃H₁₄BrN |

| Molecular Weight | 264.16 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.0 (d, 2H, ortho-H of pyridinium), 8.6 (t, 1H, para-H of pyridinium), 8.2 (t, 2H, meta-H of pyridinium), 7.3-7.1 (m, 5H, phenyl-H), 4.8 (t, 2H, N-CH₂), 3.3 (t, 2H, Ph-CH₂) (Expected shifts based on similar structures).[10] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 145.8, 145.2, 137.5, 129.0, 128.5, 126.8, 128.1, 60.5, 35.5 (Predicted shifts).[11] |

| Mass Spectrometry (ESI+) | m/z: 184.11 [M-Br]⁺, corresponding to the cation [C₁₃H₁₄N]⁺.[11] |

Safety and Handling

Adherence to safety protocols is paramount during this synthesis. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[12][13][14][15][16] Keep away from heat, sparks, and open flames.

-

(2-bromoethyl)benzene: Harmful if swallowed. Causes serious eye and skin irritation.[6][17][18][19][20] Handle with caution, avoiding contact and inhalation.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This guide details a reliable and well-characterized protocol for the synthesis of 1-(2-phenylethyl)pyridinium bromide. By understanding the underlying Sₙ2 mechanism and the rationale for each experimental step, researchers can confidently execute this procedure, troubleshoot potential issues, and adapt the methodology for related pyridinium salt syntheses. The hygroscopic nature of the final product necessitates careful handling and storage to ensure its integrity for subsequent applications.

References

- BenchChem. (n.d.). Addressing the stability and hygroscopicity of pyridinium salts.

- L'Italien, Y. J. (1986). Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor. (European Patent No. EP0192003A1). Google Patents.

- L'Italien, Y. J. (1990). Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor. (European Patent No. EP0192003B1). Google Patents.

- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.

- Glish, G. L., & Horning, E. C. (1987). Reduction processes in the fast atom bombardment mass spectra of pyridinium salts. The effect of reduction potential and concentration. Canadian Journal of Chemistry.

- Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET.

- CDH Fine Chemical. (n.d.). Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf.

- Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.

- Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds.

- Sontara Organo Industries. (n.d.). 2-Phenylethyl Bromide at the Best Price - Product Details.

- The Royal Society of Chemistry. (n.d.). Supporting Information Bromide-Mediated, C2-Selective, and Oxygenative Alkylation of Pyridinium Salts using Alkenes and Molecula.

- Giel-Pietraszuk, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 6, 37720.

- Wiley-VCH. (2007). Supporting Information.

- Grokipedia. (n.d.). 2-Phenylethyl bromide.

- Giel-Pietraszuk, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods.

- Chemical Bull. (2025). Material Safety Data Sheet (MSDS) - Phenylethyl Bromide.

- SYNTHETIKA. (n.d.). 2-phenylethyl bromide (2-Bromoethyl)benzene.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods.

- Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features.

- Pearson+. (n.d.). Draw the product formed when pyridine reacts with ethyl bromide | Study Prep.

- National Institutes of Health. (n.d.). 1-(2-Phenylethyl)pyridinium. PubChem.

- ResearchGate. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity.

- Unknown Source. (n.d.). Pyridines.

- Martin, A. (2024). Reaction of Pyridine with Methyl Bromide: An example of SN2 mechanism. YouTube.

- Tierno, A. F., et al. (2024). N-Alkyl pyridinium salts as the active components in materials and bioactive molecules as well as versatile synthetic intermediates. Tetrahedron.

- ResearchGate. (n.d.). Structure of different N-alkyl pyridinium salts.

- ResearchGate. (2019). Is it possible to boil off HCl from pyridinium chloride salts?.

- SpectraBase. (n.d.). 1-phenethyl-2-picolinium bromide.

- ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Draw the product formed when pyridine reacts with ethyl bromide | Study Prep in Pearson+ [pearson.com]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. m.youtube.com [m.youtube.com]

- 6. grokipedia.com [grokipedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 1-(2-Phenylethyl)pyridinium | C13H14N+ | CID 410468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. media.laballey.com [media.laballey.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. 2-Phenylethyl Bromide at the Best Price - Product Details [sontaraorgano.in]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbull.com [chemicalbull.com]

- 20. synthetikaeu.com [synthetikaeu.com]

characterization of 1-(2-phenylethyl)pyridinium bromide using NMR and IR

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-phenylethyl)pyridinium bromide

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. 1-(2-phenylethyl)pyridinium bromide, a quaternary ammonium salt, represents a class of compounds with significant interest due to their potential biological activities and applications as ionic liquids. Its structure, comprising a positively charged pyridinium head, a flexible phenylethyl tail, and a bromide counter-ion, presents a unique spectroscopic fingerprint. This guide provides a detailed exploration of the characterization of this molecule, moving beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral output. We will leverage Infrared (IR) Spectroscopy for functional group identification and Nuclear Magnetic Resonance (NMR) Spectroscopy for a definitive mapping of the proton and carbon framework, ensuring a self-validating and robust analytical protocol.

Part 1: Infrared (IR) Spectroscopy - Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to a bond's natural vibrational frequency is passed through a sample, the energy is absorbed, and this absorption is detected and plotted. For 1-(2-phenylethyl)pyridinium bromide, IR spectroscopy allows for the rapid confirmation of key structural motifs, namely the aromatic rings and the aliphatic linker.

Interpreting the IR Spectrum: An Expert's View

The expected IR spectrum is a composite of the vibrations from the monosubstituted phenyl ring, the N-substituted pyridinium ring, and the ethyl bridge. The positive charge on the pyridinium nitrogen subtly influences the electronic environment and, consequently, the vibrational frequencies of the ring's bonds.

-

Aromatic and Aliphatic C-H Stretches: A key diagnostic region is around 3000 cm⁻¹. We anticipate observing sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which are characteristic of C(sp²)-H stretching from both the phenyl and pyridinium rings[1][2][3]. Conversely, bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are definitive indicators of the C(sp³)-H stretching from the -CH₂-CH₂- ethyl linker[4].

-

Aromatic Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic systems give rise to a series of absorptions in the 1450-1640 cm⁻¹ region[1][5]. The presence of multiple peaks in this area is a strong confirmation of the aromatic nature of the cation[2][3].

-

C-H Bending Vibrations: The substitution pattern of the phenyl ring is revealed by the C-H out-of-plane ("oop") bending vibrations in the fingerprint region. For a monosubstituted benzene ring, two strong bands are typically observed between 690-710 cm⁻¹ and 730-770 cm⁻¹[1][3].

Table 1: Characteristic IR Absorption Bands for 1-(2-phenylethyl)pyridinium bromide

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

| 3100 - 3030 | Medium | C-H Stretch | Aromatic (Phenyl & Pyridinium Rings)[2][3] |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-CH₂-)[4] |

| 1640 - 1585 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring (in-ring) Vibrations[2][5] |

| 1500 - 1400 | Medium-Strong | C=C Stretch | Aromatic Ring (in-ring) Vibrations[2][4] |

| 770 - 730 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring[1][3] |

| 710 - 690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring[1][3] |

Experimental Protocol: Acquiring the IR Spectrum (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 1-(2-phenylethyl)pyridinium bromide sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

While IR provides a functional group overview, NMR spectroscopy offers a detailed, atom-by-atom map of the molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can determine their precise chemical environments, their connectivity, and the number of each type of atom present.

¹H NMR Analysis: Decoding the Proton Environment

The key to interpreting the ¹H NMR spectrum lies in understanding how the molecular structure influences the chemical shift (δ) of each proton. The powerful electron-withdrawing effect of the positively charged pyridinium nitrogen causes significant deshielding (a downfield shift to higher ppm values) of the protons on the pyridinium ring and the adjacent methylene group.

-

Pyridinium Protons: These are the most downfield signals in the spectrum. The two protons ortho to the nitrogen (α-H) are the most deshielded due to proximity to the positive charge, typically appearing around 8.5-9.0 ppm as a doublet[6][7][8]. The single proton in the para position (γ-H) appears as a triplet around 8.1-8.6 ppm, and the two meta protons (β-H) appear as a triplet (or doublet of doublets) around 7.9-8.3 ppm[6][9].

-

Phenyl Protons: The five protons of the monosubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region of 7.2-7.4 ppm.

-

Ethyl Bridge Protons: The connectivity of the molecule is confirmed by two distinct triplets in the aliphatic region. The methylene group directly attached to the pyridinium nitrogen (-N-CH₂-) is deshielded and appears further downfield (e.g., 4.5-5.0 ppm). The methylene group adjacent to the phenyl ring (-CH₂-Ph) is less affected and appears more upfield (e.g., 3.1-3.5 ppm). Each signal is a triplet due to coupling with the adjacent CH₂ group.

Table 2: Predicted ¹H NMR Data for 1-(2-phenylethyl)pyridinium bromide

| Proton Assignment | Integration | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyridinium α-H | 2H | Doublet (d) | 8.5 - 9.0 | Proximity to electron-withdrawing N⁺[6][7] |

| Pyridinium γ-H | 1H | Triplet (t) | 8.1 - 8.6 | Deshielded by N⁺ |

| Pyridinium β-H | 2H | Triplet (t) | 7.9 - 8.3 | Deshielded by N⁺ |

| Phenyl H (o, m, p) | 5H | Multiplet (m) | 7.2 - 7.4 | Standard aromatic region |

| N-CH₂- | 2H | Triplet (t) | 4.5 - 5.0 | Deshielded by adjacent N⁺ |

| Ph-CH₂- | 2H | Triplet (t) | 3.1 - 3.5 | Standard benzylic region |

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, resolving each unique carbon atom as a distinct signal. The chemical shifts are spread over a much wider range (0-200 ppm) than in ¹H NMR, making signal overlap rare[10].

-

Pyridinium Carbons: As with the protons, the carbons of the pyridinium ring are shifted downfield. The α-carbons are the most deshielded (~145-148 ppm), followed by the γ-carbon (~140-145 ppm) and the β-carbons (~128-132 ppm)[11][12].

-

Phenyl Carbons: The carbons of the phenyl ring will appear in the 126-138 ppm range. Due to symmetry, four signals are expected: one for the ipso-carbon attached to the ethyl group, one for the two ortho-carbons, one for the two meta-carbons, and one for the para-carbon[1][3].

-

Ethyl Bridge Carbons: The two aliphatic carbons will be the most upfield signals. The carbon attached to the nitrogen (-N-CH₂-) will be further downfield (~60-65 ppm) than the carbon attached to the phenyl ring (-CH₂-Ph) (~35-40 ppm) due to the influence of the electronegative nitrogen atom[10].

Table 3: Predicted ¹³C NMR Data for 1-(2-phenylethyl)pyridinium bromide

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyridinium α-C | 145 - 148 | Highly deshielded by N⁺[12] |

| Pyridinium γ-C | 140 - 145 | Deshielded by N⁺ |

| Phenyl ipso-C | 136 - 138 | Quaternary aromatic carbon |

| Pyridinium β-C | 128 - 132 | Aromatic carbon |

| Phenyl C (o, m, p) | 126 - 130 | Standard aromatic region[1][3] |

| N-CH₂- | 60 - 65 | Aliphatic C attached to electronegative N⁺[10] |

| Ph-CH₂- | 35 - 40 | Standard benzylic aliphatic carbon |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often a good choice for ionic salts.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(2-phenylethyl)pyridinium bromide and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Referencing: Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm), but it is not soluble in D₂O. For D₂O, the residual HDO signal (at ~4.79 ppm at 25°C) can be used as a secondary reference, or an external standard like DSS can be used.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are used for both one-dimensional experiments.

Integrated Workflow for Structural Verification

The logical flow from synthesis to final structural confirmation is a critical, self-validating process. Each step builds upon the last, with NMR providing the ultimate, high-resolution confirmation of the structure suggested by IR.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The characterization of 1-(2-phenylethyl)pyridinium bromide is a clear demonstration of the synergy between IR and NMR spectroscopy. IR provides a rapid and reliable method for confirming the presence of the core functional groups, while ¹H and ¹³C NMR deliver an exhaustive, high-resolution blueprint of the molecular architecture. By understanding the underlying principles that govern how the molecule's structure dictates its spectral output, researchers can confidently verify the identity and purity of their target compounds. This rigorous analytical approach is indispensable for ensuring the integrity and reproducibility of scientific results in chemical synthesis and drug development.

References

-

ResearchGate. 1 H NMR chemical shifts (D 2 O, p.p.m.) for the pyridinium hydrogen... Available at: [Link]

-

MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Available at: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. Available at: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Canadian Journal of Chemistry. A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information Bromide-Mediated, C2-Selective, and Oxygenative Alkylation of Pyridinium Salts using Alkenes and Molecula. Available at: [Link]

-

PMC (NIH). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

ResearchGate. Vibrational spectra of pyridinium salts. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Available at: [Link]

-

Sci-Hub. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Available at: [Link]

-

Testbook. The correct match of 13C NMR chemical shift values. Available at: [Link]

-

PubChem (NIH). 1-(2-Phenylethyl)pyridinium. Available at: [Link]

-

PubChem. 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide. Available at: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Chemistry LibreTexts. 13.5: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

-

EPA. Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1). Available at: [Link]

-

SpectraBase. 1-phenethyl-2-picolinium bromide. Available at: [Link]

-

Asian Journal of Chemistry. Structure and Spectral Studies of N-Ethyl Pyridinium Bromide Ionic Liquids: DFT and ab initio Study. Available at: [Link]

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide | MDPI [mdpi.com]

- 12. testbook.com [testbook.com]

mass spectrometry analysis of 1-(2-phenylethyl)pyridinium bromide

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-phenylethyl)pyridinium Bromide

Foreword: A Modern Approach to Quaternary Pyridinium Analysis

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of molecular structures is paramount. Quaternary ammonium salts, and specifically pyridinium compounds like 1-(2-phenylethyl)pyridinium bromide, represent a class of molecules with diverse applications, from their use as ionic liquids to their role as key synthons and biologically active agents[1][2]. Their inherent charge and non-volatile nature render them challenging for classical analytical techniques but make them ideal candidates for mass spectrometry (MS). This guide eschews a generic, templatized approach. Instead, it offers a deep, logic-driven exploration into the mass spectrometric analysis of 1-(2-phenylethyl)pyridinium bromide, grounded in the fundamental principles of ionization and fragmentation. We will explore not just the "how," but the critical "why" behind each experimental decision, providing researchers with a robust framework for confident and accurate characterization.

The Analyte: Understanding 1-(2-phenylethyl)pyridinium Bromide

Before delving into the analysis, a foundational understanding of the target molecule is essential. 1-(2-phenylethyl)pyridinium bromide is an organic salt consisting of a positively charged quaternary pyridinium cation and a bromide anion. The cation's permanent charge is the single most important factor governing its behavior in a mass spectrometer.

Table 1: Physicochemical Properties of the 1-(2-phenylethyl)pyridinium Cation

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N⁺ | PubChem[3] |

| Molecular Weight | 184.26 g/mol | PubChem[3] |

| Exact Mass | 184.11262 Da | PubChem[3] |

The goal of our analysis is to detect and structurally verify this cation, C₁₃H₁₄N⁺, at an expected mass-to-charge ratio (m/z) of approximately 184.11.

The Ionization Conundrum: ESI vs. MALDI

Since the analyte is already an ion in solution or as a solid salt, the "ionization" step in mass spectrometry is more accurately a process of transferring this pre-formed ion into the gas phase for mass analysis. The two most powerful soft-ionization techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI): The Natural Choice

Expertise & Experience: ESI is the premier technique for analyzing pre-charged, soluble compounds. The process works by creating a fine spray of charged droplets from a solution of the analyte. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit, causing the droplet to fission into smaller droplets. This process repeats until a single, solvent-free analyte ion is ejected into the gas phase. For a quaternary salt like ours, the mechanism is highly efficient as no protonation or deprotonation is required; the ion already exists. This leads to exceptionally clean spectra with a strong signal for the intact cation.[4][5][6]

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Solid-State Alternative

Expertise & Experience: MALDI is a powerful technique, particularly for large biomolecules, but it is also highly effective for analyzing organic salts.[7] In MALDI, the analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample spot, causing the matrix to vaporize and expand rapidly into the vacuum of the mass spectrometer, carrying the analyte with it.[8] The matrix molecules are thought to facilitate the ionization process, but for a pre-formed ion like 1-(2-phenylethyl)pyridinium, the primary role of the matrix is to absorb the laser energy and enable a soft "lift-off" from the solid state into the gas phase.[8][9] This makes MALDI a valuable tool for direct analysis from solid samples or for analytes with limited solubility in typical ESI solvents.

Workflow Comparison

The choice between ESI and MALDI depends on the sample's nature and the experimental question. ESI is ideal for high-throughput quantitative analysis from solutions, often coupled with liquid chromatography (LC), while MALDI excels at rapid, direct analysis of discrete solid samples.

Caption: Comparative workflows for ESI and MALDI analysis of 1-(2-phenylethyl)pyridinium.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Detecting the intact cation at m/z 184.11 confirms the molecular weight, but it does not prove the structure. For this, we employ tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion (m/z 184.11) is selectively isolated, energized through collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.

Trustworthiness: The fragmentation of a molecule under CID conditions follows predictable chemical rules. The weakest bonds are most likely to break, and the resulting fragments will be those that are most stable. For 1-(2-phenylethyl)pyridinium, the key bonds are the C-N bond of the ethyl bridge to the pyridine ring and the C-C bonds of the ethyl bridge itself. Fragmentation pathways for similar phenethylamine and benzylpyridinium structures show that cleavage adjacent to the nitrogen atom is a dominant process.[6][10][11]

Predicted Fragmentation Pathway

-

Parent Ion (m/z 184.11): The intact 1-(2-phenylethyl)pyridinium cation.

-

Fragment 1 (m/z 105.07): Resulting from the cleavage of the benzylic C-C bond (the bond between the two carbons of the ethyl linker). This produces a stable tropylium cation (C₇H₇⁺), a common and characteristic fragment in molecules containing a benzyl group.

-

Fragment 2 (m/z 79.06): Resulting from the cleavage of the C-N bond, leading to the loss of a neutral styrene molecule (104.06 Da) and leaving a charged pyridine molecule (C₅H₅N⁺H⁺).

Caption: Predicted MS/MS fragmentation pathway for the 1-(2-phenylethyl)pyridinium cation.

Table 2: Summary of Expected Ions

| Ion Description | Proposed Formula | Calculated m/z |

| Parent Cation | C₁₃H₁₄N⁺ | 184.1126 |

| Fragment 1 | C₇H₇⁺ | 105.0704 |

| Fragment 2 | C₅H₆N⁺ | 79.0551 |

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear and reproducible results.

Protocol 1: ESI-MS/MS Analysis

1. Sample Preparation:

- Accurately weigh ~1 mg of 1-(2-phenylethyl)pyridinium bromide.

- Dissolve in 10 mL of a 50:50 (v/v) solution of HPLC-grade acetonitrile and deionized water to create a 100 µg/mL stock solution.

- Further dilute this stock solution 1:100 in the same solvent to a final concentration of 1 µg/mL for infusion.

- Rationale: Acetonitrile/water is a common, effective solvent system for ESI that promotes efficient droplet formation and desolvation. The 1 µg/mL concentration is typically sufficient to produce a strong signal without causing detector saturation.

2. Instrument Setup (Typical Q-TOF or Ion Trap):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Capillary Voltage: 3.5 kV. Rationale: This voltage is sufficient to create a stable Taylor cone and electrospray without causing in-source fragmentation.

- Cone/Nozzle Voltage: 30 V. Rationale: A mild cone voltage helps with desolvation and ion focusing. Higher voltages can induce unwanted in-source fragmentation.

- Desolvation Gas (N₂): Flow rate of 600 L/hr at 350°C. Rationale: These settings facilitate efficient solvent evaporation from the charged droplets.

- Mass Range (MS1 Scan): m/z 50-500. Rationale: This range comfortably covers the parent ion and potential low-mass fragments or adducts.

- MS/MS Protocol:

- Set m/z 184.11 as the precursor ion for isolation.

- Apply a collision energy ramp (e.g., 10-40 eV) using argon as the collision gas. Rationale: A collision energy ramp allows for the observation of both low-energy (stable) and high-energy (less stable) fragments in a single experiment, providing a comprehensive fragmentation map.

Protocol 2: MALDI-TOF MS Analysis

1. Sample & Matrix Preparation:

- Matrix Solution: Prepare a saturated solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in 70:30 (v/v) acetonitrile:water with 0.1% Trifluoroacetic acid (TFA). Rationale: CHCA is a robust, general-purpose matrix for small molecules. TFA helps to create more homogeneous crystals.[8]

- Analyte Solution: Use the 100 µg/mL stock solution prepared for ESI.

- Sample Spotting: On a MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution directly on the spot. Allow to air dry completely (dried-droplet method). Rationale: This method promotes the co-crystallization necessary for a successful MALDI experiment.[12]

2. Instrument Setup (Typical MALDI-TOF):

- Ionization Mode: Positive Ion, Reflector mode. Rationale: Reflector mode provides higher mass resolution and accuracy, which is crucial for confirming elemental composition.

- Laser: Nitrogen laser (337 nm).

- Laser Power: Adjust to just above the ionization threshold. Rationale: Using the minimum necessary laser power is the cornerstone of "soft" ionization, preventing analyte fragmentation and maximizing the parent ion signal.

- Calibration: Calibrate the instrument using a known standard that brackets the m/z of the analyte.

Conclusion: A Validated Path to Confident Characterization

The mass spectrometric analysis of 1-(2-phenylethyl)pyridinium bromide is straightforward when approached with a clear understanding of the molecule's properties. Electrospray ionization is the method of choice for routine analysis due to the pre-charged nature of the analyte, providing robust and sensitive detection of the intact cation at m/z 184.11. Structural confirmation is definitively achieved through tandem MS, where collision-induced dissociation yields a predictable and informative fragmentation pattern, notably the characteristic tropylium ion at m/z 105.07. For solid-state or specialized applications, MALDI-TOF MS offers a reliable alternative. By following the detailed protocols and understanding the causal logic behind the instrumental parameters, researchers and drug development professionals can confidently characterize this and similar quaternary ammonium compounds, ensuring the highest degree of scientific integrity in their work.

References

-

Title: Matrixes in UV-MALDI mass spectrometry – crystals of organic salts versus co-crystals of neutral polyfunctional carboxylic acids Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: Analysis of Organic Salts by Laser Ionization Source: ResearchGate URL: [Link]

-

Title: Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry Source: PubMed URL: [Link]

-

Title: Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation Source: PMC - NIH URL: [Link]

-

Title: Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: Magnetic Ionic Liquids in Sample Preparation: Recent Advances and Future Trends Source: MDPI URL: [Link]

-

Title: Determination of internal energy distributions of laser electrospray mass spectrometry using thermometer ions and other biomolecules Source: PubMed URL: [Link]

-

Title: Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids Source: PMC - NIH URL: [Link]

-

Title: Ionic Liquids in Sample Preparation Source: ResearchGate URL: [Link]

-

Title: 1-(2-Phenylethyl)pyridinium Source: PubChem - NIH URL: [Link]

-

Title: The Use of Ionic Liquids in Mass Spectrometry and Their Limitations Source: Longdom Publishing URL: [Link]

-

Title: Sample preparation in mass spectrometry Source: Wikipedia URL: [Link]

-

Title: Quaternary pyridinium salts: a review Source: PubMed URL: [Link]

-

Title: ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY Source: Institute of Forensic Research URL: [Link]

-

Title: Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry Source: ResearchGate URL: [Link]

-

Title: Pyridinium salts: from synthesis to reactivity and applications Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS Source: Temple University URL: [Link]

Sources

- 1. Quaternary pyridinium salts: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [scholarshare.temple.edu]

- 3. 1-(2-Phenylethyl)pyridinium | C13H14N+ | CID 410468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of internal energy distributions of laser electrospray mass spectrometry using thermometer ions and other biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 11. researchgate.net [researchgate.net]

- 12. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-phenylethyl)pyridinium bromide

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2-phenylethyl)pyridinium bromide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven insights to deliver a thorough understanding of this quaternary ammonium salt. Where direct experimental data for the title compound is limited, this guide draws upon established principles of organic chemistry and data from closely related analogues to provide reasoned estimations, ensuring a robust and practical resource.

Introduction and Molecular Structure

1-(2-phenylethyl)pyridinium bromide is a quaternary ammonium salt consisting of a pyridinium cation and a bromide anion. The cation is characterized by a phenylethyl group attached to the nitrogen atom of the pyridine ring. This structure imparts a combination of aromatic and charged properties, making it an interesting candidate for various applications, including as an ionic liquid or a synthetic intermediate.

Molecular Formula: C₁₃H₁₄BrN

Molecular Weight: 264.16 g/mol

CAS Number: 6324-18-1[1]

The molecular structure, illustrated below, forms the basis for understanding its physicochemical properties and reactivity.

Caption: Molecular structure of 1-(2-phenylethyl)pyridinium bromide.

Synthesis of 1-(2-phenylethyl)pyridinium bromide

The synthesis of 1-(2-phenylethyl)pyridinium bromide is typically achieved through a quaternization reaction, a classic and efficient method for preparing pyridinium salts. This involves the reaction of pyridine with a suitable phenylethyl halide.[2]

Synthesis Pathway

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of pyridine attacks the electrophilic carbon atom of (2-bromoethyl)benzene.

Caption: General synthesis pathway for 1-(2-phenylethyl)pyridinium bromide.

Experimental Protocol

The following is a representative protocol for the synthesis of 1-(2-phenylethyl)pyridinium bromide, adapted from general procedures for the synthesis of N-alkylpyridinium halides.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine (1.0 eq) in a suitable solvent such as acetonitrile or toluene.

-

Addition of Reagent: To the stirred solution, add (2-bromoethyl)benzene (1.0-1.1 eq) dropwise at room temperature.[3][4]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will often precipitate out of the non-polar solvent. If necessary, the product can be precipitated by the addition of a less polar solvent like diethyl ether.

-

Purification: Collect the solid product by filtration and wash with a cold, non-polar solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Drying: Dry the purified product under vacuum to yield 1-(2-phenylethyl)pyridinium bromide as a solid.

Physical Properties

The physical properties of 1-(2-phenylethyl)pyridinium bromide are summarized in the table below. Data for closely related analogues are included for comparison where direct data is unavailable.

| Property | Value / Description | Source / Analogue |

| Appearance | Expected to be a white to off-white crystalline solid. | General observation for pyridinium halides. |

| Melting Point | Not definitively reported. The analogous 2-methyl-1-(2-phenylethyl)pyridinium bromide has a melting point of 198 °C.[5] | 2-methyl-1-(2-phenylethyl)pyridinium bromide[5] |

| Solubility | Expected to be soluble in polar solvents like water, ethanol, and DMSO. Limited solubility in non-polar solvents. | General property of ionic salts. The analogous 1-(2-hydroxy-2-phenylethyl)pyridin-1-ium bromide shows solubility of >42 µg/mL at pH 7.4.[6] |

| Molecular Formula | C₁₃H₁₄BrN | - |

| Molecular Weight | 264.16 g/mol | - |

Chemical Properties and Reactivity

1-(2-phenylethyl)pyridinium bromide exhibits chemical properties characteristic of quaternary pyridinium salts.

-

Stability: It is generally a stable compound under normal laboratory conditions. However, like many pyridinium salts, it can be hygroscopic and should be stored in a dry environment.

-

Reactivity: The pyridinium ring is electron-deficient, which influences its reactivity. It is generally resistant to electrophilic substitution but can be susceptible to nucleophilic attack under certain conditions, particularly at the positions ortho and para to the nitrogen atom. The C-H protons on the carbon adjacent to the pyridinium nitrogen are weakly acidic and can be deprotonated by a strong base to form a pyridinium ylide.

-

Thermal Decomposition: At elevated temperatures, pyridinium halides can undergo decomposition. The specific decomposition products for this compound have not been reported but could involve cleavage of the phenylethyl group or opening of the pyridine ring.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the phenylethyl and pyridinium moieties.

-

Pyridinium Protons: The protons on the pyridinium ring will be deshielded due to the positive charge on the nitrogen, appearing in the downfield region (typically δ 8.0-9.5 ppm).

-

Phenylethyl Protons: The protons of the phenyl group will appear in the aromatic region (δ 7.2-7.5 ppm). The methylene protons adjacent to the pyridinium nitrogen will be deshielded and are expected to appear as a triplet around δ 4.5-5.0 ppm. The other methylene protons will also likely be a triplet, shifted further upfield (around δ 3.0-3.5 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will also show distinct signals for the different carbon environments.

-

Pyridinium Carbons: The carbons of the pyridinium ring will be in the aromatic region, typically between δ 125-150 ppm.

-

Phenylethyl Carbons: The carbons of the phenyl group will appear around δ 128-140 ppm. The methylene carbons will be in the aliphatic region, with the carbon attached to the nitrogen being more downfield.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the aromatic rings and the alkyl chain.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C and C=N stretching: In the region of 1400-1650 cm⁻¹.

-

Aliphatic C-H stretching: Below 3000 cm⁻¹.

-

C-N stretching: Around 1100-1300 cm⁻¹.

For the analogous 1-phenethyl-2-picolinium bromide, spectral data is available.[7]

Mass Spectrometry

The mass spectrum, likely obtained using a soft ionization technique like electrospray ionization (ESI), would show a prominent peak for the cation [C₁₃H₁₄N]⁺ at m/z 184.11.[8]

Potential Applications and Research Interest

While specific applications for 1-(2-phenylethyl)pyridinium bromide are not widely documented, its structural motifs suggest potential utility in several areas of chemical research and development:

-

Ionic Liquids: As a quaternary ammonium salt, it could be investigated as a component of ionic liquids, which are valued as green solvents and electrolytes.

-

Phase-Transfer Catalysis: Its amphiphilic nature could allow it to act as a phase-transfer catalyst in organic reactions involving immiscible phases.

-

Synthetic Intermediates: The pyridinium moiety can be a leaving group or can be modified, making this compound a potential intermediate in the synthesis of more complex molecules. The phenylethyl group is a common scaffold in pharmacologically active compounds.

Conclusion

1-(2-phenylethyl)pyridinium bromide is a stable, synthetically accessible quaternary ammonium salt. While comprehensive experimental data for this specific compound is sparse, a robust understanding of its physical and chemical properties can be established through the analysis of its structure and comparison with closely related analogues. Its characteristics suggest potential for further investigation in the fields of materials science and synthetic organic chemistry. This guide provides a foundational understanding for researchers and developers interested in exploring the utility of this compound.

References

-

PubChem. (n.d.). 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide. Retrieved January 18, 2026, from a valid URL.[6][9]

-

ChemicalBook. (n.d.). Pyridinium,3-bromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1). Retrieved January 18, 2026, from a valid URL.[10]

-

PubChem. (n.d.). 1-(2-Oxo-2-phenylethyl)pyridinium bromide. Retrieved January 18, 2026, from a valid URL.[11][12]

-

ECHEMI. (n.d.). Buy 2-methyl-1-(2-phenylethyl)pyridin-1-ium,bromide from JHECHEM CO LTD. Retrieved January 18, 2026, from a valid URL.[5]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Bromide-Mediated, C2-Selective, and Oxygenative Alkylation of Pyridinium Salts using Alkenes and Molecula. Retrieved January 18, 2026, from a valid URL.[11]

-

PubChem. (n.d.). 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide. Retrieved January 18, 2026, from a valid URL.[13]

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 18, 2026, from a valid URL.[9]

-

PubChem. (n.d.). 1-(2-Phenylethyl)pyridinium. Retrieved January 18, 2026, from a valid URL.[8]

-

SpectraBase. (n.d.). 1-phenethyl-2-picolinium bromide. Retrieved January 18, 2026, from a valid URL.[7]

-

ChemicalBook. (n.d.). Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide synthesis. Retrieved January 18, 2026, from a valid URL.[14]

-

Alfa Chemistry. (n.d.). CAS 6324-18-1 1-(2-Phenylethyl)pyridinium bromide. Retrieved January 18, 2026, from a valid URL.[1]

-

Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved January 18, 2026, from a valid URL.[1]

-

ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved January 18, 2026, from a valid URL.[2]

-

Wikipedia. (n.d.). 2-Phenylethyl bromide. Retrieved January 18, 2026, from a valid URL.[3]

-

Grokipedia. (n.d.). 2-Phenylethyl bromide. Retrieved January 18, 2026, from a valid URL.[4]

-

Sigma-Aldrich. (n.d.). 1-(2-OXO-2-PHENYLETHYL)PYRIDINIUM BROMIDE AldrichCPR. Retrieved January 18, 2026, from a valid URL.[15]

-

Jubilant Ingrevia. (n.d.). Pyridinium bromide perbromide. Retrieved January 18, 2026, from a valid URL.[16]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved January 18, 2026, from a valid URL.[17]

-

S. K. (n.d.). S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes Kanniyap. AWS. Retrieved January 18, 2026, from a valid URL.[18]

-

(n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 18, 2026, from a valid URL.[19]

-

SpectraBase. (n.d.). 1-phenethyl-2-picolinium bromide - Optional[MS (GC)] - Spectrum. Retrieved January 18, 2026, from a valid URL.[20]

-

Angene Chemical. (n.d.). 1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide(CAS# 16883-69-5). Retrieved January 18, 2026, from a valid URL.[21]

-

EPA. (n.d.). Pyridinium, 2-methyl-1-(2-phenylethyl)-, bromide (1:1) - Substance Details. Retrieved January 18, 2026, from a valid URL.[22]

-

PMC - NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved January 18, 2026, from a valid URL.[23]

-

(n.d.). SOLUBILITY DATA SERIES. Retrieved January 18, 2026, from a valid URL.[24]

Sources

- 1. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. echemi.com [echemi.com]

- 6. 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide | C13H14BrNO | CID 13762804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-(2-Phenylethyl)pyridinium | C13H14N+ | CID 410468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Pyridinium,3-bromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) CAS#: 6299-99-6 [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. 1-(2-Oxo-2-phenylethyl)pyridinium bromide | C13H12NO+ | CID 407179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | C14H14BrNO | CID 12316824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide synthesis - chemicalbook [chemicalbook.com]

- 15. 1-(2-OXO-2-PHENYLETHYL)PYRIDINIUM BROMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. rsc.org [rsc.org]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. spectrabase.com [spectrabase.com]

- 21. angenesci.com [angenesci.com]

- 22. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 23. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. srdata.nist.gov [srdata.nist.gov]

An In-depth Technical Guide to the Solubility of 1-(2-phenylethyl)pyridinium bromide in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-(2-phenylethyl)pyridinium bromide, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of public quantitative data on its solubility, this document focuses on providing the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile in a range of common laboratory solvents.

Introduction: Understanding the Molecular Landscape

1-(2-phenylethyl)pyridinium bromide is a quaternary ammonium salt. Its molecular structure, featuring a positively charged pyridinium ring, a nonpolar phenylethyl group, and a bromide counter-ion, dictates its solubility behavior. The ionic nature imparted by the pyridinium bromide moiety suggests a preference for polar solvents capable of solvating the charged species. Conversely, the presence of the aromatic phenylethyl group introduces a degree of lipophilicity, which may confer some solubility in less polar environments.

A thorough understanding of the interplay between these structural features is paramount for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.

Theoretical Framework: Predicting Solubility Trends

The principle of "like dissolves like" provides a fundamental basis for predicting the solubility of 1-(2-phenylethyl)pyridinium bromide.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of hydrogen bond donors and acceptors, as well as high dielectric constants. They are expected to be excellent solvents for 1-(2-phenylethyl)pyridinium bromide due to their ability to effectively solvate both the pyridinium cation and the bromide anion through ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents possess significant dipole moments but lack O-H or N-H bonds. While they can solvate the pyridinium cation through dipole-dipole interactions, their ability to solvate the bromide anion is reduced compared to protic solvents. Moderate to good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and lack significant dipole moments. They are generally poor solvents for ionic compounds. Consequently, 1-(2-phenylethyl)pyridinium bromide is expected to exhibit low solubility in nonpolar solvents.

While these qualitative predictions are useful, empirical determination of solubility is essential for obtaining precise and actionable data.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard for obtaining thermodynamic solubility data.[1][2][3]

The Equilibrium Solubility (Shake-Flask) Method

This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Sources

Exploring the Biological Activity of Novel Pyridinium Salts: A Workflow-Based Approach to Discovery and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium salts represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities including antimicrobial, anticancer, and enzyme inhibitory properties. This guide eschews a rigid, templated format in favor of a dynamic, workflow-based narrative that mirrors the process of scientific discovery. As a Senior Application Scientist, my objective is to provide not just protocols, but a logical framework for exploration, moving from synthesis and initial screening to in-depth mechanistic studies and structure-activity relationship (SAR) analysis. We will explore the causality behind experimental choices, emphasizing the design of self-validating systems to ensure data integrity and reproducibility. This document serves as a comprehensive resource for researchers aiming to unlock the therapeutic potential of novel pyridinium compounds.

The Foundation: Synthesis and Characterization

The journey begins with the molecule itself. The biological activity of a pyridinium salt is intrinsically linked to its structure. Therefore, a robust and flexible synthetic strategy is paramount.

Synthetic Strategy: The Menschutkin Reaction

A cornerstone for the synthesis of N-substituted pyridinium salts is the Menschutkin reaction , a nucleophilic substitution where the nitrogen atom of the pyridine ring attacks an alkyl halide.[1] This method is favored for its reliability and the commercial availability of diverse starting materials.

Causality: The choice of the alkyl halide is the first critical decision in tailoring the compound's properties. For instance, incorporating long alkyl chains (e.g., C8 to C12) is a deliberate strategy to increase hydrophobicity, a key factor known to enhance antimicrobial activity by promoting interaction with the lipid-rich bacterial cell membrane.[2][3]

Characterization: Ensuring Purity and Identity

Before any biological evaluation, the identity and purity of the synthesized compound must be unequivocally confirmed. This is a non-negotiable step for data trustworthiness. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and successful quaternization of the pyridine nitrogen.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the cation.

The Discovery Engine: A Tiered Screening Workflow

With a library of characterized compounds, the next phase is to efficiently identify "hits"—compounds showing promising biological activity. A tiered approach, starting broad and becoming progressively more specific, is the most resource-effective strategy.

Caption: A potential apoptotic pathway induced by pyridinium salts.

The Protocols: A Guide to Execution

Scientific integrity demands detailed, reproducible methodologies. The following protocols are presented as self-validating systems, incorporating the necessary controls to ensure the reliability of the results.

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a pyridinium salt that inhibits cell growth by 50% (IC₅₀).

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5x10³ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. [4]3. Controls (The Self-Validating System):

-

Negative Control: Wells containing cells treated only with the vehicle (e.g., 0.1% DMSO) used to dissolve the compounds. This represents 100% viability.

-

Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates that the assay can detect cell death.

-

Blank: Wells with medium but no cells, to subtract background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. [4]6. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [4]7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum concentration of a compound needed to inhibit bacterial growth.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls:

-

Positive Control: A well with broth and bacteria, but no compound, to ensure the bacteria can grow.

-

Negative Control: A well with broth and the highest concentration of the compound, but no bacteria, to ensure the compound itself is not turbid.

-

Standard Control: A known antibiotic (e.g., Ceftazidime) is tested in parallel to validate the assay's sensitivity. [2]5. Incubation: Incubate the plate at 37°C for 18-24 hours.

-

-

Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [5]

Data Presentation and Structure-Activity Relationship (SAR)

Clear data presentation is essential for interpretation and for elucidating the relationship between a compound's structure and its biological activity.

Tabulating Quantitative Data

Summarizing potency data in a table allows for direct comparison between different chemical structures.

Table 1: Antimicrobial Activity of Novel Pyridinium Salts

| Compound ID | R-Group (Alkyl Chain) | MIC vs. S. aureus (µg/mL) [2] | MIC vs. E. coli (µg/mL) |

|---|---|---|---|

| PYS-01 | -C₈H₁₇ | 8 | 64 |

| PYS-02 | -C₁₀H₂₁ | 4 | 32 |

| PYS-03 | -C₁₂H₂₅ | 4 | 16 |

| PYS-04 | -C₁₄H₂₉ | 8 | 32 |

| Ceftazidime | (Reference) | 4 | 1 |

Table 2: In Vitro Cytotoxicity of Phenylpropyl-Substituted Pyridinium Salts

| Compound ID | Substitution on Phenyl Ring | IC₅₀ vs. A549 Cells (µM) | IC₅₀ vs. 3T3-L1 Cells (µM) [6] | Selectivity Index (SI) |

|---|---|---|---|---|

| PPY-Me | 2-methyl | 24.3 | >140 | >5.7 |

| PPY-OH | 2-hydroxyl | 45.1 | >140 | >3.1 |

| PPY-Cl | 4-chloro | 15.8 | 120.5 | 7.6 |

| Doxorubicin | (Reference) | 1.9 | 5.8 | 3.1 |

Analyzing Structure-Activity Relationships (SAR)

By analyzing the data in these tables, crucial insights emerge:

-

Antimicrobial SAR: From Table 1, we can deduce that antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is dependent on the alkyl chain length, with peak activity observed around C10-C12. [3]The greater activity against S. aureus suggests these compounds are generally more effective against Gram-positive bacteria, a common trait for quaternary ammonium compounds. [2]* Anticancer SAR: Table 2 demonstrates the effect of substitution on the terminal phenyl ring. A chloro-substitution (PPY-Cl) enhances potency against the A549 cancer cell line compared to methyl or hydroxyl groups. The Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) is a critical parameter; a higher SI indicates greater cancer-cell specificity. PPY-Cl shows a promising SI, suggesting it is more toxic to cancer cells than to normal fibroblasts.

Conclusion and Future Directions

This guide has outlined a comprehensive, workflow-based strategy for the systematic exploration of novel pyridinium salts. By progressing from synthesis through tiered screening and into mechanistic investigation, researchers can efficiently identify and characterize compounds with significant therapeutic potential. The emphasis on causality in experimental design and the integration of self-validating controls are crucial for generating robust and reliable data.

Future work should focus on leveraging SAR insights to design and synthesize next-generation compounds with enhanced potency and selectivity. For promising anticancer leads, in vivo studies in animal models are the logical next step to evaluate efficacy and safety profiles. For antimicrobial candidates, investigating their activity against resistant strains and their potential for biofilm disruption will be critical. The structural simplicity and synthetic tractability of pyridinium salts ensure they will remain a fertile ground for drug discovery for years to come.

References

-

Gümüştas, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5073-5087. Available from: [Link]

-

Starks, K. M., et al. (1995). Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase. Journal of Enzyme Inhibition, 10(1), 23-34. Available from: [Link]

-

Vereshchagin, A. N., et al. (2022). Synthesis and antibacterial activity of novel tetra-pyridinium salts based on pentaerythritol. AIP Conference Proceedings, 2390(1), 020002. Available from: [Link]

-

Günther, A., & Pełech, R. (2019). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. Mini-Reviews in Organic Chemistry, 16(7), 610-616. Available from: [Link]

-

Maruszewska, A., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences, 23(16), 9099. Available from: [Link]

-

Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(7), 1161-1193. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports, 13(1), 4721. Available from: [Link]

-

Wicha, P., et al. (2010). Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3135-3138. Available from: [Link]

-

Shaker, Y. M., et al. (2017). Evaluation of antimicrobial activities of synthesized pyridinium derivatives. Der Pharma Chemica, 9(12), 85-91. Available from: [Link]

-

Lee, H. M., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 453-464. Available from: [Link]

-

Espindola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58, e18308. Available from: [Link]

-

Eldehna, W. M., et al. (2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 26(11), 3328. Available from: [Link]

-

Musioł, R., et al. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. IntechOpen. Available from: [Link]

-

Kaczor, A. A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Molecules, 27(3), 978. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Investigation of the Catalytic Potential of Pyridinium Bromides

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the initial investigation into the catalytic potential of pyridinium bromides. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to explore this versatile class of compounds. This document emphasizes a deep understanding of the underlying chemical principles, offering not just protocols, but the scientific rationale behind them.

Introduction: The Emerging Role of Pyridinium Bromides in Catalysis

Pyridinium salts have long been recognized as valuable building blocks in organic synthesis.[1][2] Their applications are diverse, ranging from their use as precursors for various organic transformations to their role in the formation of carbon-carbon and carbon-heteroatom bonds.[1] More recently, the catalytic applications of pyridinium bromides have garnered significant attention. These compounds, often classified as ionic liquids, offer unique properties such as thermal stability, negligible vapor pressure, and high ionic conductivity, making them attractive alternatives to traditional volatile organic solvents.[3][4]

The catalytic activity of pyridinium bromides stems from the interplay between the pyridinium cation and the bromide anion. The nature of the substituents on the pyridinium ring can significantly influence the electronic and steric properties of the cation, thereby tuning its catalytic efficacy.[5] Similarly, the bromide anion can participate directly in catalytic cycles or influence the reaction environment.[6][7] This guide will delve into the initial steps required to systematically investigate and unlock the catalytic potential of novel pyridinium bromide derivatives.

Synthesis and Characterization of Pyridinium Bromides: The Foundation of Catalytic Discovery

The journey into the catalytic applications of pyridinium bromides begins with their synthesis. A common and straightforward method involves the nucleophilic substitution reaction between a pyridine derivative and an alkyl bromide.[4][8] The choice of both the pyridine and the alkyl bromide is critical as it dictates the structure and, consequently, the potential catalytic activity of the final pyridinium bromide.

Experimental Protocol: Synthesis of N-Butylpyridinium Bromide

This protocol describes a representative synthesis of an N-alkylpyridinium bromide.

Materials:

-

Pyridine

-

n-Butyl bromide

-

Anhydrous toluene or acetonitrile

-

Ethyl acetate (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in anhydrous toluene.

-

Add n-butyl bromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by the precipitation of the pyridinium bromide salt.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the solid product by filtration.

-

Wash the collected solid with ethyl acetate to remove any unreacted starting materials.[4]

-

Dry the purified N-butylpyridinium bromide under vacuum.

Rationale for Experimental Choices:

-

Solvent: Anhydrous toluene or acetonitrile are commonly used to prevent side reactions involving water.

-

Stoichiometry: A slight excess of the alkyl bromide is often used to ensure complete conversion of the pyridine.

-

Washing: Ethyl acetate is a suitable solvent for washing as the pyridinium salt is typically insoluble in it, while the starting materials are soluble.

Characterization: The synthesized pyridinium bromides must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the desired functional groups.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational frequencies of the pyridinium ring and other functional groups.[3]

-

Mass Spectrometry (MS): To determine the molecular weight of the cation.[3]

-

Elemental Analysis: To confirm the elemental composition of the synthesized salt.